molecular formula C24H27N5O2 B10807318 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10807318
M. Wt: 417.5 g/mol
InChI Key: XKDDPOBSDPICRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-331218 involves several steps, starting with the preparation of the benzimidazole core. The typical synthetic route includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

WAY-331218 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the benzimidazole ring.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-331218 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-mediated reactions, which can lead to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

WAY-331218 can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Albendazole: An antiparasitic benzimidazole used in the treatment of various parasitic infections.

    Mebendazole: Another antiparasitic benzimidazole with a similar mechanism of action to albendazole.

WAY-331218 is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C24H27N5O2/c1-17-10-12-19(13-11-17)15-29-20(16-26(2)14-18-8-6-5-7-9-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3

InChI Key

XKDDPOBSDPICRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4

Origin of Product

United States

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